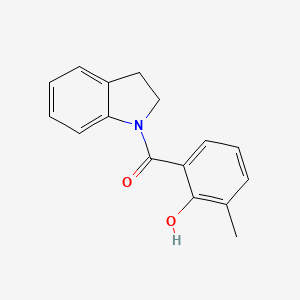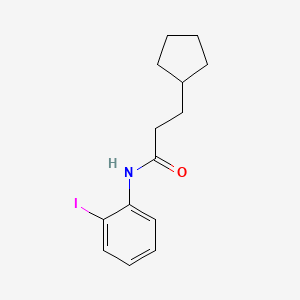
3-cyclopentyl-N-(2-iodophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(2-iodophenyl)propanamide, also known as CPIP, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPIP is a selective inhibitor of the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes.
Wirkmechanismus
3-cyclopentyl-N-(2-iodophenyl)propanamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in several physiological processes, including calcium signaling, neuroprotection, and cell survival. The binding of 3-cyclopentyl-N-(2-iodophenyl)propanamide to the sigma-1 receptor results in the modulation of several signaling pathways, including the ERK and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the modulation of the immune response. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the survival and differentiation of neural stem cells, inhibit the growth and proliferation of cancer cells, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyclopentyl-N-(2-iodophenyl)propanamide in lab experiments include its selectivity for the sigma-1 receptor, its ability to modulate several signaling pathways, and its potential therapeutic applications in several fields. The limitations of using 3-cyclopentyl-N-(2-iodophenyl)propanamide in lab experiments include its relatively low yield and purity, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
Zukünftige Richtungen
The potential therapeutic applications of 3-cyclopentyl-N-(2-iodophenyl)propanamide are vast, and several future directions can be explored. One future direction is to study the neuroprotective effects of 3-cyclopentyl-N-(2-iodophenyl)propanamide in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore the potential use of 3-cyclopentyl-N-(2-iodophenyl)propanamide in the treatment of infectious diseases, such as tuberculosis and malaria. Additionally, the potential use of 3-cyclopentyl-N-(2-iodophenyl)propanamide as an adjuvant therapy in cancer treatment can be further explored.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(2-iodophenyl)propanamide involves several steps, including the reaction of 2-iodobenzoic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylbenzoic acid with N,N-dimethylpropanamide. The final product is obtained by treating the intermediate with trifluoroacetic acid. The yield of 3-cyclopentyl-N-(2-iodophenyl)propanamide is approximately 50%, and the purity of the compound is verified by HPLC analysis.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(2-iodophenyl)propanamide has been extensively studied for its potential therapeutic applications in several fields, including neuroscience, oncology, and immunology. In neuroscience, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to have neuroprotective effects against ischemic injury and oxidative stress in vitro and in vivo. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the survival and differentiation of neural stem cells, suggesting its potential use in regenerative medicine.
In oncology, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and melanoma. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as an adjuvant therapy.
In immunology, 3-cyclopentyl-N-(2-iodophenyl)propanamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. 3-cyclopentyl-N-(2-iodophenyl)propanamide has also been shown to enhance the phagocytic activity of macrophages, suggesting its potential use in the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(2-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-12-7-3-4-8-13(12)16-14(17)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCDYSEOGRERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-iodophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)


![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
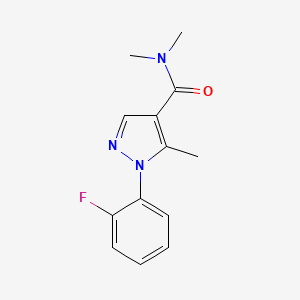
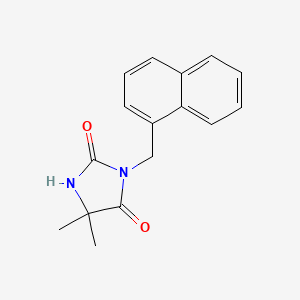
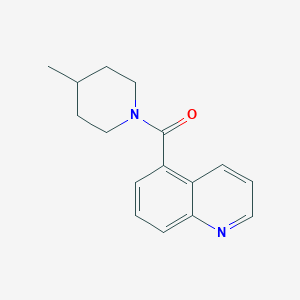
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
